molecular formula C11H7ClN6OS B2479338 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396792-16-7

2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2479338
M. Wt: 306.73
InChI Key: RLFUHKATRUYOGK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, commonly known as CCT245737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective anticancer drug.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with structural similarities to "2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide" have been synthesized and evaluated for their potential biological activities. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized and assessed for their antimicrobial activities. Some derivatives exhibited significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of tetrazole and thiazole derivatives for anticancer activity. Novel thiazole-5-carboxamide derivatives, including those with structural features similar to "2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide," have been synthesized and tested against various cancer cell lines. Some derivatives showed promising anticancer activity, highlighting their potential in cancer research (Cai et al., 2016).

Antitumor and Antioxidant Activities

Research has extended to the synthesis of heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, for their antitumor and antioxidant activities. These compounds have shown efficacy in dyeing polyester fibers, which could be utilized in sterile and biological active fabrics for various life applications. Their in vitro screening demonstrated significant antitumor activity against specific carcinoma cell lines and antimicrobial activity against pathogenic bacteria and fungi (Khalifa et al., 2015).

Quantum Chemical Studies

The corrosion inhibition performances of thiazole derivatives on iron metal have been predicted through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insight into the molecular interactions and efficiency of these compounds in protecting metal surfaces from corrosion, showcasing their potential in materials science (Kaya et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUHKATRUYOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

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